ethyl 3-(3,6-dichloro-9H-carbazol-9-yl)propanoate
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Overview
Description
9H-Carbazole-9-propanoic acid, 3,6-dichloro-, ethyl ester is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. This compound is characterized by the presence of two chlorine atoms at the 3 and 6 positions of the carbazole ring, a propanoic acid group at the 9 position, and an ethyl ester functional group. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and stability, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole-9-propanoic acid, 3,6-dichloro-, ethyl ester typically involves the following steps:
Chlorination: Carbazole is chlorinated at the 3 and 6 positions using chlorine gas or a chlorinating agent such as sulfuryl chloride in the presence of a catalyst like iron(III) chloride.
Propanoic Acid Substitution: The chlorinated carbazole undergoes a Friedel-Crafts acylation reaction with propanoic acid or its derivatives in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The resulting 9H-Carbazole-9-propanoic acid, 3,6-dichloro- is then esterified with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, continuous flow reactors, and purification techniques such as recrystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
9H-Carbazole-9-propanoic acid, 3,6-dichloro-, ethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of advanced materials, including conducting polymers and organic semiconductors.
Biology: Investigated for its potential as an inhibitor of enzymes such as human farnesyltransferase, which is involved in various cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its excellent charge transport properties.
Mechanism of Action
The mechanism of action of 9H-Carbazole-9-propanoic acid, 3,6-dichloro-, ethyl ester involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes like human farnesyltransferase by binding to the active site, preventing the enzyme from catalyzing its substrate.
Optoelectronic Properties: In optoelectronic applications, the compound’s conjugated system facilitates efficient charge transport, enhancing the performance of devices like OLEDs and photovoltaic cells.
Comparison with Similar Compounds
Similar Compounds
- 9H-Carbazole-9-propanoic acid, 3,6-dibromo-, ethyl ester
- 9H-Carbazole-9-propanoic acid, 3-formyl-, methyl ester
- 9H-Carbazole-9-propanoic acid, 3,6-dichloro-
Uniqueness
9H-Carbazole-9-propanoic acid, 3,6-dichloro-, ethyl ester stands out due to the presence of chlorine atoms at the 3 and 6 positions, which can significantly influence its chemical reactivity and physical properties. The ethyl ester group also enhances its solubility and potential for further functionalization compared to its analogs.
Properties
CAS No. |
332409-63-9 |
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Molecular Formula |
C17H15Cl2NO2 |
Molecular Weight |
336.2 g/mol |
IUPAC Name |
ethyl 3-(3,6-dichlorocarbazol-9-yl)propanoate |
InChI |
InChI=1S/C17H15Cl2NO2/c1-2-22-17(21)7-8-20-15-5-3-11(18)9-13(15)14-10-12(19)4-6-16(14)20/h3-6,9-10H,2,7-8H2,1H3 |
InChI Key |
VNVKIKRUHHHYRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl |
Origin of Product |
United States |
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